1-[4-(Oxolan-3-yloxy)piperidin-1-yl]prop-2-en-1-one
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Description
This compound is a derivative of piperidine . Piperidine is a widely used secondary amine. It is a colorless liquid that has a pepper-like aroma . Piperidine derivatives have displayed a wide range of biological activities, including antihypertensive, antimicrobial, anticonvulsant, and anti-inflammatory .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For example, one method involves the reaction of chloro aldehydes, ketones, and piperidine under microwave irradiation . This results in the formation of the corresponding piperidine-substituted chalcone derivatives .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using various techniques . For example, the structure of the compound can be viewed using Java or Javascript .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied . For example, a study of mechanical properties of prop-2-en-1-one based compounds using molecular dimension simulations was investigated .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed . For example, several mechanical properties have been calculated such as elastic constant tensors, shear modulus, bulk modulus, Young’s modulus and Poisson’s ratio .Mechanism of Action
While the exact mechanism of action for this specific compound is not mentioned in the sources, similar compounds have been reported to inhibit the growth of cancer cells induced by over-expression of an epidermal growth factor receptor (EGFR) and prevent the development of drug resistance caused by mutation of a tyrosine kinase .
Properties
IUPAC Name |
1-[4-(oxolan-3-yloxy)piperidin-1-yl]prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3/c1-2-12(14)13-6-3-10(4-7-13)16-11-5-8-15-9-11/h2,10-11H,1,3-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBOMIXBMSMHSDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCC(CC1)OC2CCOC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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